N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide
Overview
Description
N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,5-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2,5-dimethylbenzenesulfonyl chloride under basic conditions.
Attachment of the Ethanediamide Moiety: The ethanediamide group is introduced through an amidation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization: The prop-2-en-1-yl group is attached via an alkylation reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-phenylethyl)ethanediamide
- N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3,4-dimethylphenyl)ethanediamide
Uniqueness
N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide is unique due to the presence of the prop-2-en-1-yl group, which can impart different chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-4-11-21-19(24)20(25)22-12-10-17-7-5-6-13-23(17)28(26,27)18-14-15(2)8-9-16(18)3/h4,8-9,14,17H,1,5-7,10-13H2,2-3H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUPRSHDVNAPRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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